molecular formula C13H11FO2 B14117037 Benzene, 1-fluoro-4-(4-methoxyphenoxy)- CAS No. 26129-34-0

Benzene, 1-fluoro-4-(4-methoxyphenoxy)-

Cat. No.: B14117037
CAS No.: 26129-34-0
M. Wt: 218.22 g/mol
InChI Key: YYBCYPWGOCFLEF-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-4-(4-methoxyphenoxy)-: is an organic compound with the molecular formula C13H11FO2. This compound is characterized by a benzene ring substituted with a fluoro group at the 1-position and a 4-methoxyphenoxy group at the 4-position. It is a derivative of benzene and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(4-methoxyphenoxy)- typically involves the reaction of 1-fluoro-4-nitrobenzene with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amine, followed by diazotization and subsequent replacement with a fluoro group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1-fluoro-4-(4-methoxyphenoxy)- can undergo nucleophilic aromatic substitution reactions due to the presence of the fluoro group.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.

Medicine:

  • Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-fluoro-4-(4-methoxyphenoxy)- involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Benzene, 1-fluoro-4-methoxy-
  • Benzene, 1-chloro-4-(4-methoxyphenoxy)-
  • Benzene, 1-bromo-4-(4-methoxyphenoxy)-

Comparison:

  • Benzene, 1-fluoro-4-(4-methoxyphenoxy)- is unique due to the presence of both fluoro and methoxyphenoxy groups, which confer distinct chemical reactivity and biological activity.
  • Compared to its chloro and bromo analogs, the fluoro derivative exhibits different electronic properties and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

CAS No.

26129-34-0

Molecular Formula

C13H11FO2

Molecular Weight

218.22 g/mol

IUPAC Name

1-fluoro-4-(4-methoxyphenoxy)benzene

InChI

InChI=1S/C13H11FO2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3

InChI Key

YYBCYPWGOCFLEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

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